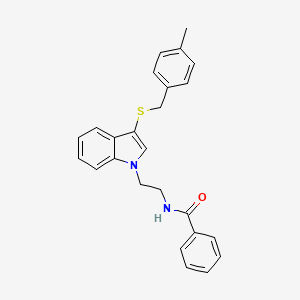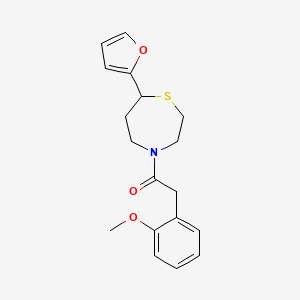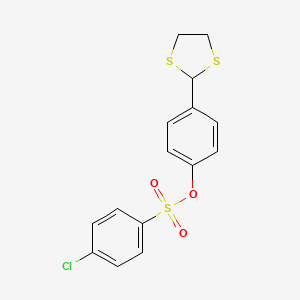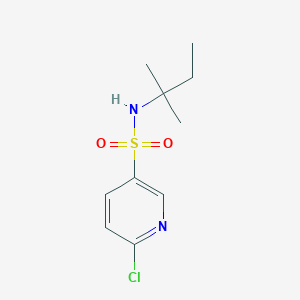![molecular formula C23H24N6O2S B2443406 N-(2-(6-(Methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-Naphthamid CAS No. 946211-22-9](/img/structure/B2443406.png)
N-(2-(6-(Methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-Naphthamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a useful research compound. Its molecular formula is C23H24N6O2S and its molecular weight is 448.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Die strukturellen Merkmale der Verbindung machen sie zu einem faszinierenden Kandidaten für die Krebsforschung. Wissenschaftler haben ihre Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Brustkrebs, Leukämie und Lungenkrebs. Sie könnte als Kinase-Inhibitor wirken und Signalwege stören, die für das Tumorwachstum und die Metastasierung entscheidend sind .
Anti-mikrobielle Aktivität
Studien haben die antimikrobiellen Eigenschaften der Verbindung gegen Bakterien, Pilze und Parasiten untersucht. Sie könnte möglicherweise als Leitverbindung für die Entwicklung neuer Antibiotika oder Antimykotika dienen .
Anti-inflammatorische und analgetische Wirkungen
Das chemische Gerüst der Verbindung deutet auf ein anti-inflammatorisches Potenzial hin. Wissenschaftler haben ihre Fähigkeit bewertet, entzündungshemmende Signalwege zu modulieren und Schmerzen zu lindern. Weitere Untersuchungen sind erforderlich, um ihren Wirkmechanismus zu verstehen .
Kardiovaskuläre Anwendungen
Aufgrund ihrer vielfältigen biologischen Aktivitäten könnte die Verbindung die Herz-Kreislauf-Gesundheit beeinflussen. Sie könnte als Kalziumkanalblocker, Antihypertensivum oder sogar als Vasodilatator untersucht werden .
Stoffwechselstörungen und Enzyminhibition
Forscher haben ihre Auswirkungen auf Stoffwechselwege untersucht, einschließlich ihres Potenzials als Diuretikum oder Enzyminhibitor. Beispielsweise könnte sie die Pyruvatdehydrogenasekinase beeinflussen, die eine Rolle im Energiestoffwechsel spielt .
Arzneimittelentwicklung und ADME-Tox-Eigenschaften
Neue Synthesemethoden wurden eingesetzt, um die Arzneimitteleigenschaften und pharmakokinetischen Eigenschaften der Verbindung zu verbessern. Wissenschaftler zielen darauf ab, ihre Absorption, Verteilung, Metabolisierung, Ausscheidung und Toxizität zu optimieren .
Zusammenfassend lässt sich sagen, dass die vielseitigen pharmakologischen Aktivitäten dieser Verbindung weitere Untersuchungen in diesen verschiedenen Bereichen rechtfertigen. Ihre einzigartige Struktur und ihre potenziellen klinischen Anwendungen machen sie zu einem spannenden Thema für die laufende Forschung. 🌟
Eigenschaften
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-32-23-26-20(28-10-12-31-13-11-28)19-15-25-29(21(19)27-23)9-8-24-22(30)18-7-6-16-4-2-3-5-17(16)14-18/h2-7,14-15H,8-13H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQVXSZAXKBBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=CC=CC=C4C=C3)C(=N1)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2443326.png)
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2443329.png)

![2-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2443332.png)
![(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2443333.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2443339.png)




